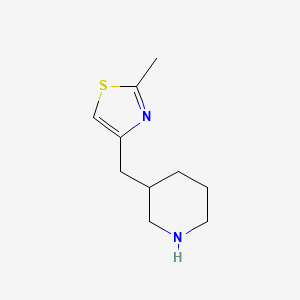
2-Methyl-4-(piperidin-3-ylmethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(piperidin-3-ylmethyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine moiety Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-3-ylmethyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-bromo-4-methylthiazole with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-3-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles .
Scientific Research Applications
2-Methyl-4-(piperidin-3-ylmethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-3-ylmethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine moiety may enhance the compound’s binding affinity and selectivity for specific targets. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the piperidine moiety, making it less versatile in terms of biological activity.
4-(Piperidin-3-ylmethyl)thiazole: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
Thiazolo[4,5-b]pyridine: Contains a fused pyridine ring, offering different pharmacological properties.
Uniqueness
2-Methyl-4-(piperidin-3-ylmethyl)thiazole is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for a wide range of applications and interactions with various molecular targets .
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-methyl-4-(piperidin-3-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S/c1-8-12-10(7-13-8)5-9-3-2-4-11-6-9/h7,9,11H,2-6H2,1H3 |
InChI Key |
QAICOOMNVXHVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















